1-(2,2-Dimethylpropanoyl)indolin-6-amine

Description

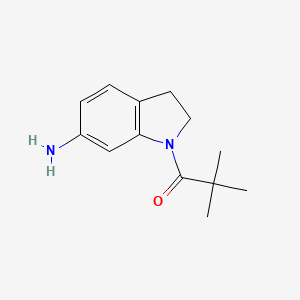

1-(2,2-Dimethylpropanoyl)indolin-6-amine is a synthetic organic compound featuring an indoline scaffold substituted with an amine group at the 6-position and a 2,2-dimethylpropanoyl (pivaloyl) group at the 1-position.

Properties

IUPAC Name |

1-(6-amino-2,3-dihydroindol-1-yl)-2,2-dimethylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-13(2,3)12(16)15-7-6-9-4-5-10(14)8-11(9)15/h4-5,8H,6-7,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNEVETWNWHUFDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N1CCC2=C1C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2,2-Dimethylpropanoyl)indolin-6-amine typically involves the reaction of indoline derivatives with 2,2-dimethylpropanoyl chloride under specific conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

1-(2,2-Dimethylpropanoyl)indolin-6-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: It can be reduced to form amine derivatives.

Substitution: It undergoes substitution reactions, particularly at the amino group, to form various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

1-(2,2-Dimethylpropanoyl)indolin-6-amine has several applications in scientific research:

Medicinal Chemistry

The compound serves as a precursor in the synthesis of various bioactive molecules. Its structural characteristics allow it to potentially modulate biological activity through interactions with specific targets.

Enzymatic Studies

As a biochemical probe, this compound can be employed to study enzyme kinetics and mechanisms. Preliminary studies suggest that compounds with similar structures may exhibit binding affinity and inhibition properties towards various biological targets.

Drug Design

The unique combination of an indoline structure with a bulky acyl group may enhance the compound's biological activity compared to simpler indole derivatives. This steric hindrance could influence binding interactions with target proteins or enzymes, making it a candidate for drug development.

Case Studies

Case Study 1: Interaction Studies

Research has indicated that this compound interacts with specific enzymes involved in metabolic pathways. These studies are crucial for elucidating the compound's mechanism of action and potential therapeutic applications.

Case Study 2: Synthesis Optimization

Investigations into the synthesis of this compound have led to optimized methods that enhance yield and purity. Such advancements are vital for its application in pharmaceutical development.

Mechanism of Action

The mechanism of action of 1-(2,2-Dimethylpropanoyl)indolin-6-amine involves its interaction with specific molecular targets and pathways. As an indole derivative, it can bind to various receptors and enzymes, influencing biological processes . The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparisons

Table 1: Key Properties of 1-(2,2-Dimethylpropanoyl)indolin-6-amine and Analogs

Key Observations:

- Steric Effects: The pivaloyl group in this compound introduces significant steric hindrance compared to smaller substituents like furoyl () or unsubstituted indole (). This may enhance receptor selectivity or metabolic stability by shielding labile bonds.

- Electron-Withdrawing vs.

Pharmacological and Functional Comparisons

MK-6892 ()

- Structure : Shares the pivaloyl group but incorporates an oxadiazole ring and carboxylic acid moiety.

- Activity : Demonstrates high potency and selectivity for HCAR2, with reduced flushing compared to niacin. The extended scaffold suggests allosteric modulation or alternative binding modes .

- Relevance to Target Compound: The pivaloyl group in MK-6892 highlights the importance of bulky substituents in minimizing off-target effects, supporting the hypothesis that this compound may exhibit similar advantages.

1-(2-Furoyl)indolin-6-amine ()

- The furoyl group’s planar structure may increase π-π interactions but reduce metabolic stability .

6-Aminoindole ()

- Baseline Activity : The unmodified indole scaffold lacks acyl groups, likely resulting in lower receptor affinity or faster metabolism. This underscores the role of substituents in enhancing drug-like properties .

Biological Activity

1-(2,2-Dimethylpropanoyl)indolin-6-amine is a compound that has garnered interest due to its potential biological activities, particularly in the context of cancer treatment and neurodegenerative diseases. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies to highlight its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

This compound features an indoline core substituted with a 2,2-dimethylpropanoyl group. This structural configuration is believed to contribute to its biological activity by influencing its interaction with biological targets.

Research indicates that this compound exhibits significant inhibitory effects on various cancer cell lines. The compound's biological activity is primarily attributed to its ability to bind to specific receptors and enzymes involved in tumor growth and proliferation.

Binding Affinity and Inhibition

Studies have shown that this compound interacts with several biological targets:

- Kinases : It has been reported to inhibit certain kinases that are crucial for cancer cell signaling pathways.

- Apoptosis Induction : The compound promotes apoptosis in cancer cells, thereby reducing cell viability.

Biological Activity Data

The following table summarizes key findings on the biological activity of this compound across various studies:

Case Studies

Case Study 1: Anticancer Activity

In a study examining the anticancer properties of various indoline derivatives, this compound demonstrated potent activity against HL-60 and SK-MEL-1 cells. The mechanism involved the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, leading to enhanced cell death in these cancer models.

Case Study 2: Neuroprotective Potential

Another investigation explored the neuroprotective effects of this compound in models of neurodegeneration. The findings suggested that this compound could inhibit acetylcholinesterase (AChE), which is beneficial for conditions like Alzheimer's disease. This inhibition was linked to improved cognitive function in animal models.

Q & A

Q. What are the standard synthetic routes for 1-(2,2-Dimethylpropanoyl)indolin-6-amine, and how can reaction conditions be optimized for yield?

Methodological Answer: Synthetic pathways typically involve indole ring functionalization followed by acylation with 2,2-dimethylpropanoyl chloride. Optimization requires factorial design experiments to test variables like temperature, catalyst loading, and solvent polarity. For example, a 2^3 factorial design (temperature × catalyst × solvent) can identify interactions between variables affecting yield . Reaction monitoring via HPLC or GC-MS ensures intermediate stability and product purity .

Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in derivatives of this compound?

Methodological Answer:

- NMR: Compare experimental and spectra with computational predictions (DFT-based tools like Gaussian). Discrepancies in aromatic proton splitting patterns may indicate regioselectivity issues during synthesis .

- MS: High-resolution mass spectrometry (HRMS) distinguishes between isobaric species, such as acylated vs. alkylated derivatives .

Q. What computational tools are recommended for predicting physicochemical properties (e.g., logP, solubility) of this compound?

Methodological Answer: Use quantum mechanical software (e.g., COSMO-RS, ADF) for solvation energy calculations and machine learning platforms (e.g., Chemprop) trained on indole derivatives. Validate predictions with experimental solubility assays in DMSO/water mixtures .

Advanced Research Questions

Q. How do steric effects from the 2,2-dimethylpropanoyl group influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer: Perform density functional theory (DFT) simulations to map steric hindrance using molecular electrostatic potential (MEP) surfaces. Compare activation energies for Suzuki-Miyaura coupling with/without bulky substituents. Experimental validation via kinetic studies under inert atmospheres (e.g., Glovebox) is critical .

Q. What strategies address contradictions in biological activity data across different assay platforms (e.g., in vitro vs. cell-based)?

Methodological Answer:

- Data Normalization: Use Z-score standardization to align potency metrics (e.g., IC50) across assays .

- Meta-Analysis: Apply multivariate regression to identify confounding variables (e.g., solvent polarity, cell membrane permeability) .

Q. How can AI-driven reaction path search methods accelerate the discovery of novel derivatives?

Methodological Answer: Implement ICReDD’s workflow:

Virtual Screening: Quantum chemical calculations (e.g., GRRM) predict feasible reaction pathways.

Feedback Loops: Integrate experimental kinetic data into Bayesian optimization models to refine predictions .

Experimental Design and Data Analysis

Q. What factorial design approaches are optimal for studying the compound’s stability under varying pH and temperature?

Methodological Answer: A mixed-level factorial design (e.g., 3×2×2 for pH × temperature × light exposure) identifies degradation pathways. Use Arrhenius plots for accelerated stability testing and shelf-life extrapolation .

Q. How should researchers handle missing or outlier data in spectroscopic characterization?

Methodological Answer:

- Outliers: Apply Grubbs’ test (α=0.05) to exclude statistically anomalous measurements.

- Imputation: Use k-nearest neighbors (k-NN) algorithms for missing NMR peaks, validated against synthetic controls .

Cross-Disciplinary Methodologies

Q. What comparative frameworks from political science can enhance hypothesis testing in chemical research?

Methodological Answer: Adopt Morlino’s comparative analysis framework:

Why Compare: To isolate variables (e.g., substituent effects) across analogous compounds.

How to Compare: Use case-control studies with matched molecular pairs (MMPs) .

Q. How can chemical engineering principles (e.g., membrane separation) improve purification workflows?

Methodological Answer: Simulate solvent-resistant nanofiltration (SRNF) membranes using COMSOL Multiphysics to optimize flux and selectivity. Compare with traditional column chromatography for cost-benefit analysis .

Data Management and Reproducibility

Q. What encryption protocols ensure data integrity in collaborative studies involving sensitive compound data?

Methodological Answer: Implement AES-256 encryption for raw spectral data and blockchain-based timestamping for audit trails. Access controls should follow role-based permissions (e.g., Read-Only for external collaborators) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.